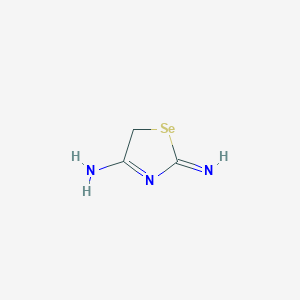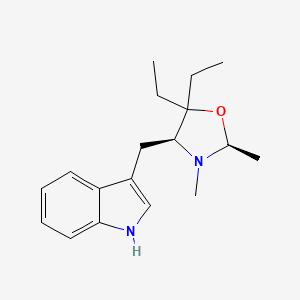
(2S,4S)-5,5-diethyl-4-(1H-indol-3-ylmethyl)-2,3-dimethyl-1,3-oxazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4S)-5,5-diethyl-4-(1H-indol-3-ylmethyl)-2,3-dimethyl-1,3-oxazolidine is a complex organic compound featuring an indole moiety attached to an oxazolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
(2S,4S)-5,5-diethyl-4-(1H-indol-3-ylmethyl)-2,3-dimethyl-1,3-oxazolidine can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions.
Reduction: The oxazolidine ring can be reduced to form different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety may yield indole-3-carboxylic acid derivatives, while reduction of the oxazolidine ring can produce different oxazolidine derivatives.
Applications De Recherche Scientifique
(2S,4S)-5,5-diethyl-4-(1H-indol-3-ylmethyl)-2,3-dimethyl-1,3-oxazolidine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialized materials and compounds for various industrial applications.
Mécanisme D'action
The mechanism of action of (2S,4S)-5,5-diethyl-4-(1H-indol-3-ylmethyl)-2,3-dimethyl-1,3-oxazolidine involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Oxazolidine derivatives: Various oxazolidine compounds with different substituents and biological activities.
Uniqueness
(2S,4S)-5,5-diethyl-4-(1H-indol-3-ylmethyl)-2,3-dimethyl-1,3-oxazolidine is unique due to its specific combination of indole and oxazolidine moieties, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
830325-71-8 |
|---|---|
Formule moléculaire |
C18H26N2O |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
(2S,4S)-5,5-diethyl-4-(1H-indol-3-ylmethyl)-2,3-dimethyl-1,3-oxazolidine |
InChI |
InChI=1S/C18H26N2O/c1-5-18(6-2)17(20(4)13(3)21-18)11-14-12-19-16-10-8-7-9-15(14)16/h7-10,12-13,17,19H,5-6,11H2,1-4H3/t13-,17-/m0/s1 |
Clé InChI |
AXNAFTVLMRQOST-GUYCJALGSA-N |
SMILES isomérique |
CCC1([C@@H](N([C@@H](O1)C)C)CC2=CNC3=CC=CC=C32)CC |
SMILES canonique |
CCC1(C(N(C(O1)C)C)CC2=CNC3=CC=CC=C32)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



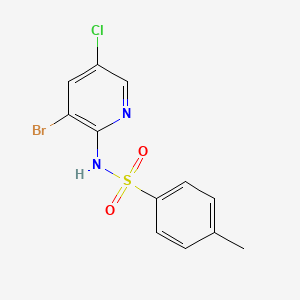
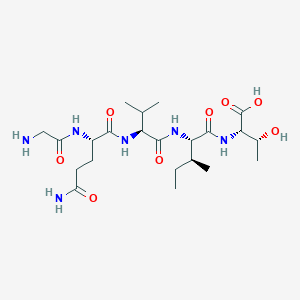
![(4-{[(4-Methoxyphenyl)methyl]amino}quinazolin-2-yl)methanol](/img/structure/B14223505.png)
![(2S,3S)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B14223510.png)
![4-[(1H-Indazole-3-carbonyl)amino]butanoic acid](/img/structure/B14223516.png)
![3-{[(2-Ethylhexyl)oxy]carbonyl}nonadec-4-enoate](/img/structure/B14223523.png)

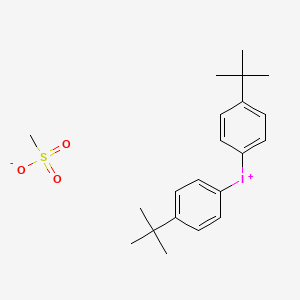
![2-Piperidinone, 1-[(2-bromophenyl)sulfonyl]-](/img/structure/B14223541.png)
